molecular formula C8H15Cl2N3 B1419386 4-(1H-pyrazol-1-yl)piperidine dihydrochloride CAS No. 1181458-83-2

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Cat. No. B1419386
M. Wt: 224.13 g/mol
InChI Key: LTPXWAXYEKDNKN-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-1-yl)piperidine dihydrochloride” consists of a pyrazole ring bound to a piperidine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.13 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • Synthesis of Crizotinib : 4-(1H-pyrazol-1-yl)piperidine derivatives, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, are key intermediates in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been developed for these intermediates, involving nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for successful scale-up (Fussell et al., 2012).

Biological Activities

  • Fungicidal and Antiviral Activities : Compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, which include the 4-(1H-pyrazol-1-yl)piperidine structure, have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

  • Anticholinesterase Effects : Pyrazoline derivatives, which include the 4-(1H-pyrazol-1-yl)piperidine moiety, have shown potential applications in treating diseases such as neurodegenerative disorders due to their anticholinesterase effects (Altıntop, 2020).

Chemical Properties and Crystal Structures

  • Crystal Structure Analysis : The compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, related to 4-(1H-pyrazol-1-yl)piperidine, has been analyzed for its crystal structure, showing specific dihedral angles and conformational properties (Richter et al., 2009).

Molecular Interaction and Pharmacology

  • Dopamine Receptor Ligands : Certain 4-heterocyclylpiperidines, including structures related to 4-(1H-pyrazol-1-yl)piperidine, have been identified as selective, high-affinity ligands at human dopamine D4 receptors, with potential implications in the treatment of neurological disorders (Rowley et al., 1997).

Safety And Hazards

While specific safety and hazard information for “4-(1H-pyrazol-1-yl)piperidine dihydrochloride” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-pyrazol-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXWAXYEKDNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

CAS RN

1181458-83-2
Record name 4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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